N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
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Overview
Description
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride: is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes methoxy, phenylmethoxy, and dimethylethane groups. It is often used in various chemical reactions and has significant potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxy-2-phenylmethoxybenzaldehyde.
Condensation Reaction: This aldehyde undergoes a condensation reaction with N,N-dimethylethylenediamine in the presence of a suitable catalyst.
Reduction: The resulting imine is then reduced to form the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups.
Reduction: Reduction reactions can target the imine intermediate during synthesis.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the aromatic rings.
Major Products
Oxidation: Oxidation typically yields corresponding quinones or carboxylic acids.
Reduction: Reduction results in the formation of secondary or tertiary amines.
Substitution: Substitution reactions produce halogenated derivatives of the compound.
Scientific Research Applications
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with various biological targets.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It can act as a channel blocker, particularly targeting transient receptor potential cation channel subfamily M member 8 (TRPM8). This interaction inhibits the flow of ions through the channel, affecting cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-methylaniline: Similar in structure but lacks the dimethylethane and dihydrochloride groups.
N-Methoxy-N-methyl-2-phenylacetamide: Shares the methoxy and phenyl groups but differs in the overall structure and functional groups.
Indole Derivatives: While structurally different, indole derivatives share some pharmacological properties and applications.
Uniqueness
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a channel blocker sets it apart from many other compounds in its class.
Properties
IUPAC Name |
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2.2ClH/c1-21(2)13-12-20-14-17-10-7-11-18(22-3)19(17)23-15-16-8-5-4-6-9-16;;/h4-11,20H,12-15H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGKRAASIRVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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